molecular formula C14H15NOS B2947585 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone CAS No. 861210-59-5

2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone

Cat. No.: B2947585
CAS No.: 861210-59-5
M. Wt: 245.34
InChI Key: ASFWFWFCFCPZQE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone is an organic compound with the molecular formula C14H15NOS It is a pyridinone derivative characterized by the presence of methyl and methylsulfanyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-(methylsulfanyl)benzaldehyde with 2,3-dimethylpyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced efficiently for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler pyridinone derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2,3-Dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1-phenyl-4(1H)-pyridinone: Lacks the methylsulfanyl group, resulting in different chemical properties.

    3-(Methylsulfanyl)benzaldehyde: A precursor in the synthesis of the target compound.

    2,3-Dimethylpyridine: Another precursor used in the synthesis.

Uniqueness

2,3-Dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-dimethyl-1-(3-methylsulfanylphenyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-11(2)15(8-7-14(10)16)12-5-4-6-13(9-12)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFWFWFCFCPZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)C2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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